molecular formula C13H14ClN3OS B12691783 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- CAS No. 58744-89-1

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo-

Cat. No.: B12691783
CAS No.: 58744-89-1
M. Wt: 295.79 g/mol
InChI Key: YNYSUIBRMUNSBU-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a pyridazine derivative . Industrial production methods often utilize these synthetic routes with slight modifications to optimize yield and purity.

Chemical Reactions Analysis

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar compounds to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- include:

These comparisons highlight the unique structural features and reactivity of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo-, making it a valuable compound for various scientific research applications.

Properties

CAS No.

58744-89-1

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C13H14ClN3OS/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

YNYSUIBRMUNSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=S)Cl

Origin of Product

United States

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